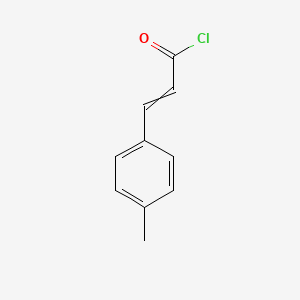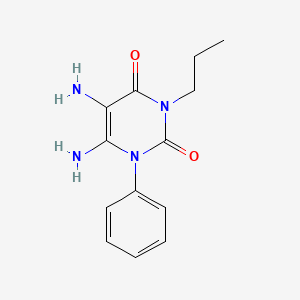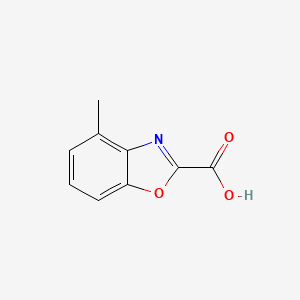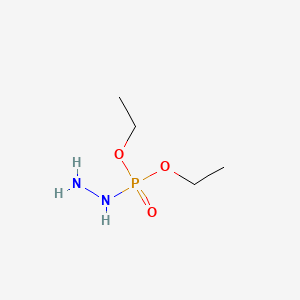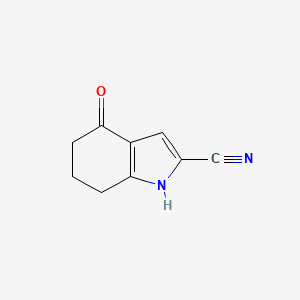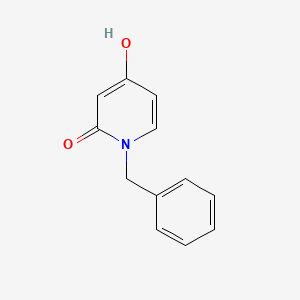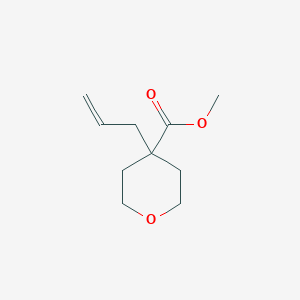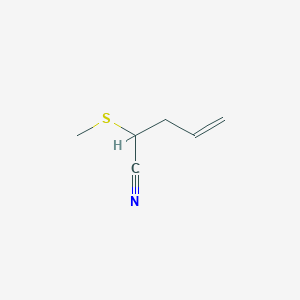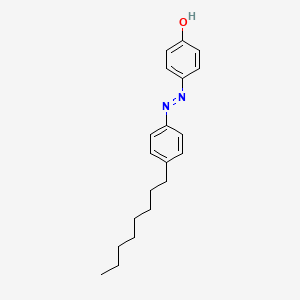
(R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with a methoxy group and an ethanaminium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride typically involves the reaction of 5-methoxypyridine with an appropriate ethanaminium precursor. One common method involves the use of a condensation reaction where 5-methoxypyridine is reacted with an ethanaminium chloride under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts such as Raney nickel can also enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of 5-hydroxypyridine derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine: Another compound with a pyridine ring, used in medicinal chemistry.
Uniqueness
(R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanaminium group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
953780-71-7 |
|---|---|
Molekularformel |
C8H13ClN2O |
Molekulargewicht |
188.65 g/mol |
IUPAC-Name |
(1R)-1-(5-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)8-4-3-7(11-2)5-10-8;/h3-6H,9H2,1-2H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
SKJVRWVWDMKPFB-FYZOBXCZSA-N |
Isomerische SMILES |
C[C@H](C1=NC=C(C=C1)OC)N.Cl |
Kanonische SMILES |
CC(C1=NC=C(C=C1)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


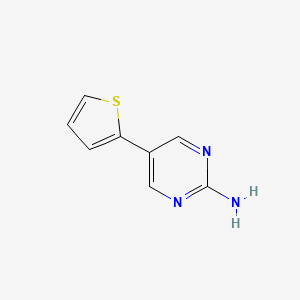
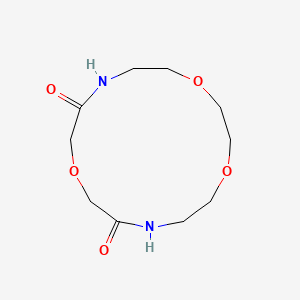
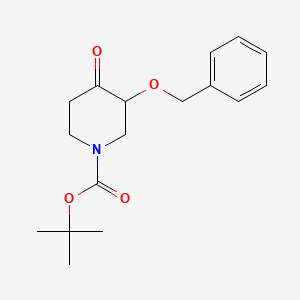
![1-[1-(4-Butyl-benzoyl)-piperidin-4-yl]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B8656208.png)
